molecular formula C12H16BrNO B2864535 1-(3-Bromobenzyl)piperidin-4-ol CAS No. 184921-06-0

1-(3-Bromobenzyl)piperidin-4-ol

Cat. No.: B2864535
CAS No.: 184921-06-0
M. Wt: 270.17
InChI Key: GYEDHELORMIYNA-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)piperidin-4-ol is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol It features a piperidine ring substituted with a 3-bromobenzyl group and a hydroxyl group at the 4-position

Safety and Hazards

The safety data sheet for “1-(3-Bromobenzyl)piperidin-4-ol” provides information on its hazards, including skin irritation, serious eye irritation, and respiratory irritation . It also provides first-aid measures and advice for firefighters .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

The synthesis of 1-(3-Bromobenzyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with 3-bromobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the compound in a highly pure form suitable for further applications .

Chemical Reactions Analysis

1-(3-Bromobenzyl)piperidin-4-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1-(3-Bromobenzyl)piperidin-4-ol can be compared to other piperidine derivatives, such as:

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEDHELORMIYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184921-06-0
Record name 1-(3-bromobenzyl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.202 g (0.002 mol) of 4-hydroxypiperidine and 0.55 g (0.0022 mol) of 3-bromobenzyl bromide were dissolved in 5 ml of dimethylformamide and stirred at room temperature for 2 hrs. The solvent was distilled off and the residue was taken up in dichloromethane and washed with saturated bicarbonate solution and sodium chloride solution. The organic phase was dried over sodium sulfate and concentrated. 0.52 g (96%) 1-(3-bromo-benzyl)-piperidin-4-ol was obtained as a brown oil. MS: me/e (% basic peak)=271, 269 (C12H16BrNO+, 26, 26.6), 270, 268 (25.5, 22), 171, 169 (47, 48.3), 114 (76.6), 100 (100).
Quantity
0.202 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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